1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene 1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene 1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene is a natural product found in Cullen corylifolium with data available.
Brand Name: Vulcanchem
CAS No.: 10309-44-1
VCID: VC20992460
InChI: InChI=1S/C19H26O/c1-6-19(4,14-7-8-16(2)3)15-13-17-9-11-18(20-5)12-10-17/h6,8-13,15H,1,7,14H2,2-5H3/b15-13+/t19-/m1/s1
SMILES: CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)OC)C
Molecular Formula: C19H26O
Molecular Weight: 270.4 g/mol

1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene

CAS No.: 10309-44-1

Cat. No.: VC20992460

Molecular Formula: C19H26O

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene - 10309-44-1

Specification

CAS No. 10309-44-1
Molecular Formula C19H26O
Molecular Weight 270.4 g/mol
IUPAC Name 1-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]-4-methoxybenzene
Standard InChI InChI=1S/C19H26O/c1-6-19(4,14-7-8-16(2)3)15-13-17-9-11-18(20-5)12-10-17/h6,8-13,15H,1,7,14H2,2-5H3/b15-13+/t19-/m1/s1
Standard InChI Key JQPZJZUJFGLNKH-OCKXMSAZSA-N
Isomeric SMILES CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)OC)C
SMILES CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)OC)C
Canonical SMILES CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)OC)C

Introduction

ParameterValue
CAS Number10309-44-1
Molecular FormulaC19H26O
Molecular Weight270.41 g/mol
ChEMBL IDCHEMBL262630
Metabolomics Workbench ID129905
Nikkaji NumberJ83.299E
WikidataQ105133595
Source: ChemicalBook, PubChem

Chemical Structure and Properties

O-methylbakuchiol possesses a distinct chemical structure characterized by a methoxy-substituted aromatic ring connected to an unsaturated hydrocarbon chain with three olefinic linkages and one tetra-alkylated (all-carbon) quaternary stereocenter.

Structural Features

The structure consists of a single methoxy group on the aromatic ring and an unsaturated hydrocarbon chain (at para-position) with three olefinic linkages. One of the olefinic linkages (styryl) is conjugated with the aromatic ring, and the absolute configuration (asymmetric stereocenter) possesses (S)-chirality . The structural representation is shown in various chemical databases as a benzene ring with a methoxy substituent connected to a complex side chain with multiple double bonds .

Physicochemical Properties

The physicochemical properties of O-methylbakuchiol determine its behavior in various systems and its potential applications. These properties are summarized in Table 2.
Table 2: Physicochemical Properties of 1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene

PropertyValueReference
Molecular Weight270.4 g/molComputed by PubChem
XLogP3-AA6.4Computed by XLogP3
Hydrogen Bond Donor Count0Computed by Cactvs
Hydrogen Bond Acceptor Count1Computed by Cactvs
Rotatable Bond Count7Computed by Cactvs
Exact Mass270.198365449 DaComputed by PubChem
Boiling Point (Predicted)391.4±21.0 °CChemicalBook
Density (Predicted)0.963±0.06 g/cm³ChemicalBook
pKa (Predicted)10.10±0.26ChemicalBook
The compound's high XLogP3 value of 6.4 indicates significant lipophilicity, which affects its solubility in aqueous media and potentially influences its biological activity and pharmacokinetic properties.

Analytical Methods

Various analytical methods have been developed for the analysis of bakuchiol and its derivatives, which may be applicable to O-methylbakuchiol.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of bakuchiol and related compounds:

  • Reversed-Phase HPLC with Fluorescence Detection: A method was developed for the quantitation and evaluation of bakuchiol stability in cosmetic products. The analyte was extracted using tetrahydrofuran and separated on a Zorbax Eclipse Plus C18 analytical column using a gradient elution program with water and acetonitrile as the mobile phase .

  • HPLC Method for Simultaneous Quantification: A method was developed to analyze bakuchiol and two furocoumarins simultaneously in bakuchiol extracts. The analysis was performed on a phenyl-hexyl column using gradient elution with water and methanol, with UV detection at 260 nm .

Method Validation Parameters

The HPLC methods were validated for various parameters, as shown in Table 3.
Table 3: Method Validation Parameters for HPLC Analysis of Bakuchiol

ParameterResultsReference
SpecificityNo significant response from matrix excipients at the retention time of bakuchiol
LinearityCoefficient of determination (R² = 1)
AccuracyRecovery within ±20% at LLOQ and ±15% at other levels
PrecisionLess than 2% RSD for both interday and intraday precision
Intermediate PrecisionLess than 2% RSD between different conditions
LOD6.8 ng/mL (psoralen), 6.3 ng/mL (angelicin) for standard solutions
LOQBased on analytes/baseline S/N ratio of 10:1
Standard Solution StabilityStable for at least 24 hours at room temperature and 30 days in refrigerator
These analytical methods may require adaptation for specific detection and quantification of O-methylbakuchiol, considering its structural differences from bakuchiol.
ManufacturerProduct NumberProduct DescriptionCAS NumberPackagingPrice (USD)Updated
American Custom Chemicals CorporationCCH00044761-((E)-(S)-3,7-DIMETHYL-3-VINYL-OCTA-1,6-DIENYL)-4-METHOXY-BENZENE 95.00%10309-44-15MG$501.592021-12-16
Source: ChemicalBook
SupplierLocationAdvantage Rating
AlliChem, LLCUnited States60
APAC Pharmaceutical, LLCUnited States38
ChemPacific CorporationUnited States51
Chemlyte SolutionsChina (Mainland)Not specified
Zibo Hangyu Biotechnology Development Co., LtdChina (Mainland)Not specified
Source: ChemicalBook, LookChemical
The limited number of suppliers and the relatively high price point suggest that O-methylbakuchiol remains primarily a research compound rather than a widely used commercial product.

Research Trends and Future Directions

Current research on bakuchiol and its derivatives, including O-methylbakuchiol, focuses on exploring their potential therapeutic applications and developing more efficient synthesis methods.

Structure Modification Studies

Recent research has focused on modifying the structure of bakuchiol to enhance its biological activities:

  • O-Methylation at the phenolic -OH and introduction of aryl groups at the ethenyl position have been explored to enhance anti-proliferative activity .

  • Introduction of cationic groups at the phenolic -OH position has been investigated to enhance antimicrobial activity .

  • Introduction of electron-withdrawing groups at the C(3) position has been studied to modify anti-proliferative activity . These modification studies provide insights into the structure-activity relationships of bakuchiol derivatives, potentially guiding future research on O-methylbakuchiol.

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